An In-Depth Technical Guide to 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3): Properties, Synthesis, and Applications in Chemical Research
An In-Depth Technical Guide to 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3): Properties, Synthesis, and Applications in Chemical Research
This technical guide provides a comprehensive overview of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, a specialized acylating agent with significant potential in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, outlines detailed synthetic protocols, discusses its reactivity and safe handling, and explores its applications as a versatile chemical building block.
Core Compound Identity and Structure
2-Methyl-2-(3-methylphenoxy)propanoyl chloride, registered under CAS Number 63294-13-3, is a reactive acyl chloride.[1] Its structure features a central quaternary carbon, linking a phenoxy group (specifically, 3-methylphenoxy or m-cresoxy) to an isobutyroyl chloride moiety. This unique arrangement makes it a valuable reagent for introducing the 2-methyl-2-(3-methylphenoxy)propanoyl group into various molecular scaffolds.
The molecular formula of the compound is C11H13ClO2.[1]
Caption: Chemical structure of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride.
Physicochemical and Spectroscopic Properties
While this compound is commercially available from suppliers like Key Organics and AK Scientific, Inc., comprehensive, publicly available data on its physical properties is limited.[1][2] The data presented below is based on its molecular formula and expected characteristics for a molecule of its class. Experimental determination is recommended for precise values.
| Property | Value / Expected Characteristics | Source / Rationale |
| CAS Number | 63294-13-3 | [1] |
| Molecular Formula | C11H13ClO2 | [1] |
| Molecular Weight | 212.67 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar acyl chlorides |
| Boiling Point | Data not available | Requires experimental determination |
| Melting Point | Data not available | Requires experimental determination |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General property of acyl chlorides[3][4] |
| ¹H NMR | Expected signals: aromatic protons (m, ~6.7-7.2 ppm), aromatic methyl protons (s, ~2.3 ppm), two equivalent gem-dimethyl protons (s, ~1.6 ppm). | Standard chemical shifts |
| ¹³C NMR | Expected signals: carbonyl carbon (~175 ppm), aromatic carbons (~115-160 ppm), quaternary carbon, and methyl carbons. | Standard chemical shifts |
| IR Spectroscopy | Strong C=O stretch characteristic of an acyl chloride at ~1780-1815 cm⁻¹. C-O ether stretches (~1200-1250 cm⁻¹). | Characteristic vibrational frequencies |
Synthesis and Reaction Mechanism
The most direct and industrially relevant method for preparing 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is through the chlorination of its parent carboxylic acid, 2-Methyl-2-(3-methylphenoxy)propanoic acid. Common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[5][6] The use of phosgene or its solid surrogates like triphosgene is also a documented method for similar structures.[7]
Workflow: Synthesis of the Parent Carboxylic Acid and Final Product
Caption: General synthetic pathway to the target compound.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[5]
Objective: To synthesize 2-Methyl-2-(3-methylphenoxy)propanoyl chloride from its corresponding carboxylic acid.
Materials:
-
2-Methyl-2-(3-methylphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: In the flask, dissolve 1.0 equivalent of 2-Methyl-2-(3-methylphenoxy)propanoic acid in a minimal amount of anhydrous solvent (e.g., DCM).
-
Catalyst Addition (Optional): Add a single drop of DMF. Causality Note: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ, which accelerates the conversion.
-
Reagent Addition: Slowly add thionyl chloride (approximately 1.5-2.0 equivalents) to the stirred solution at room temperature via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Cool the mixture to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure (distillation). Trustworthiness Note: Complete removal of thionyl chloride is crucial as it can interfere with subsequent reactions. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed. The final product should be stored under an inert atmosphere.
Reactivity, Handling, and Safety
As an acyl chloride, this compound is a highly reactive electrophile that serves as a potent acylating agent. Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
General Reactivity Profile
Caption: Typical reactions of the title acyl chloride with nucleophiles.
Safety and Handling Protocol
Specific safety data for this compound is not available; however, it must be handled with the precautions appropriate for a reactive acyl chloride, based on data from analogous compounds like propionyl chloride.[3][4][8]
| Hazard Class | Description and Precaution |
| Corrosive | Causes severe skin burns and eye damage.[4] Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. |
| Lachrymator | Vapors are irritating to the eyes and respiratory system. All manipulations must be performed in a certified chemical fume hood. |
| Water Reactive | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3][8] Keep away from moisture. Use anhydrous solvents and equipment. |
| Toxicity | Harmful if swallowed and toxic if inhaled.[8] Avoid breathing vapors. Ensure adequate ventilation. |
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure a chemical fume hood is operational and that appropriate PPE is worn. Have quenching materials (e.g., a beaker with sodium bicarbonate solution) and spill kits readily available.
-
Dispensing: Use syringes or cannulas for transferring the liquid under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from ambient moisture.
-
Reaction Quenching: To safely neutralize unreacted acyl chloride, slowly add the reaction mixture to a separate, well-stirred, and cooled basic solution (e.g., saturated NaHCO₃ or dilute NaOH). Causality Note: Slow addition to a stirred solution is critical to manage the exothermic reaction and gas evolution.
-
Waste Disposal: Dispose of waste in a designated, sealed container for halogenated organic waste, following institutional and local regulations.
Applications in Research and Drug Development
The primary utility of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is as a building block in multi-step organic synthesis. Its structure is particularly relevant to medicinal chemistry and materials science.
Potential as an Intermediate in Drug Discovery
The core structure of this molecule is analogous to that of fibrate drugs, a class of amphipathic carboxylic acids used to lower blood triglyceride levels. For example, Gemfibrozil features a similar 2,2-dimethyl-phenoxyacetic acid backbone. This acyl chloride can therefore be a key intermediate for synthesizing novel analogs of fibrates or for use as a fragment in fragment-based drug discovery programs targeting metabolic disorders.
Role in Heterocyclic Synthesis
Acyl chlorides are fundamental reagents in the synthesis of heterocycles.[9] By reacting with bifunctional nucleophiles (e.g., amino-alcohols, diamines), 2-Methyl-2-(3-methylphenoxy)propanoyl chloride can be used to construct complex heterocyclic systems such as benzoxazines, oxadiazoles, and other scaffolds of pharmaceutical interest.[9]
Conceptual Application Pathways
Caption: Potential synthetic applications of the title compound.
Conclusion
2-Methyl-2-(3-methylphenoxy)propanoyl chloride is a specialized and highly reactive chemical intermediate. While detailed public data on its physical properties is scarce, its synthesis and reactivity are well-understood within the principles of organic chemistry. Its structural similarity to known bioactive molecules makes it a compound of significant interest for scientists in drug discovery and development. Proper adherence to stringent safety protocols is mandatory when handling this corrosive and water-reactive compound. Its commercial availability facilitates its use as a versatile building block for creating novel esters, amides, and complex heterocyclic systems.
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(PDF) Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. ResearchGate. [Link]
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